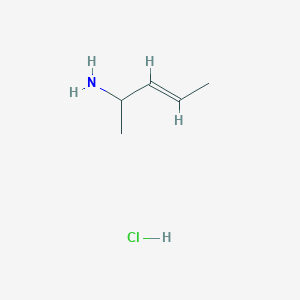

(3E)-pent-3-en-2-amine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H12ClN |

|---|---|

Molecular Weight |

121.61 g/mol |

IUPAC Name |

(E)-pent-3-en-2-amine;hydrochloride |

InChI |

InChI=1S/C5H11N.ClH/c1-3-4-5(2)6;/h3-5H,6H2,1-2H3;1H/b4-3+; |

InChI Key |

FDLFXDZQFKFVQJ-BJILWQEISA-N |

Isomeric SMILES |

C/C=C/C(C)N.Cl |

Canonical SMILES |

CC=CC(C)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3e Pent 3 En 2 Amine Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of (3E)-pent-3-en-2-amine hydrochloride reveals several potential disconnections. A primary strategic disconnection is the carbon-nitrogen bond, which simplifies the molecule to a C5 carbonyl precursor and an amine source. amazonaws.comyoutube.com This approach is advantageous as it allows for the introduction of chirality at a late stage.

A key precursor identified through this analysis is (E)-pent-3-en-2-one. This α,β-unsaturated ketone provides the necessary carbon skeleton and the correct (E)-geometry of the double bond. The synthesis can then be envisioned through two main pathways originating from this precursor:

Reductive Amination: Condensation of (E)-pent-3-en-2-one with an amine source (e.g., ammonia (B1221849) or a protected amine) would form an imine or enamine intermediate. Subsequent asymmetric reduction of this intermediate would establish the chiral center at C2. rsc.org

Nucleophilic Addition to an Imine Derivative: Alternatively, the carbonyl group of (E)-pent-3-en-2-one can be converted to an imine with a chiral auxiliary. A subsequent reduction, where the auxiliary directs the stereochemical outcome, would yield the desired amine.

Another viable disconnection involves the C4-C5 bond, which could lead to a strategy involving the addition of a methyl group to a four-carbon aldehyde derivative. However, the C-N disconnection starting from (E)-pent-3-en-2-one is generally more direct and offers more established methods for stereocontrol.

Development of Stereoselective and Asymmetric Synthesis Routes

The synthesis of enantiomerically pure this compound heavily relies on stereoselective and asymmetric methods to control the configuration of the C2 stereocenter.

Chiral Auxiliary-Mediated Approaches to Enantiomerically Pure this compound

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily inducing chirality in a substrate to direct a stereoselective transformation. wikipedia.orgyoutube.com For the synthesis of this compound, a chiral auxiliary can be attached to the nitrogen atom to guide the stereoselective reduction of an imine or enamine precursor.

A well-established class of chiral auxiliaries are the Evans oxazolidinones. wikipedia.orgresearchgate.netresearchgate.netcolab.wsresearchgate.netyoutube.com A potential synthetic route would involve the acylation of an Evans auxiliary with crotonic acid to form an N-enoyl oxazolidinone. This intermediate can then undergo a stereoselective 1,4-conjugate addition of an amine or an azide, followed by reduction and cleavage of the auxiliary.

Another approach involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.org Reaction of pseudoephedrine with crotonyl chloride would yield the corresponding amide. Deprotonation at the α-position followed by reaction with an electrophile and subsequent cleavage can provide access to the chiral amine.

The general principle of these methods is to create a diastereomeric intermediate that allows for the separation of stereoisomers or a diastereoselective reaction, after which the auxiliary is removed to yield the enantiomerically enriched target compound.

Table 1: Representative Chiral Auxiliary-Mediated Reactions for Amine Synthesis

| Chiral Auxiliary | Substrate Type | Reagents and Conditions | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| Evans Oxazolidinone | N-enoyl oxazolidinone | 1. Amine/Azide, Lewis Acid2. Reduction3. Auxiliary Cleavage | High d.r. often observed |

| Pseudoephedrine | Carboxylic Acid Derivative | 1. Amide formation2. Deprotonation, Alkylation3. Auxiliary Cleavage | Good to excellent d.r. reported for alkylations |

| Camphorsultam | N-enoyl sultam | Michael addition of amine derivative | High diastereoselectivity can be achieved |

This table presents generalized data for the synthesis of chiral amines using various auxiliaries and may not represent the exact outcomes for the synthesis of this compound.

Asymmetric Catalysis for Carbon-Nitrogen Bond Formation in this compound Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation: A prominent strategy is the asymmetric hydrogenation of an enamine or imine derived from (E)-pent-3-en-2-one. nih.govdicp.ac.cnresearchgate.net This can be achieved using transition metal catalysts, such as rhodium, iridium, or ruthenium, complexed with chiral phosphine (B1218219) ligands. rsc.orgnih.gov For instance, the condensation of (E)-pent-3-en-2-one with ammonia would generate an enamine/imine tautomeric mixture, which can then be hydrogenated under a hydrogen atmosphere in the presence of a chiral catalyst to produce (3E)-pent-3-en-2-amine with high enantioselectivity. nih.gov

Palladium-Catalyzed Asymmetric Allylic Amination: Palladium-catalyzed asymmetric allylic amination (AAA) is another powerful tool for the synthesis of chiral allylic amines. organic-chemistry.org In a potential route to (3E)-pent-3-en-2-amine, a suitable substrate such as a pent-3-en-2-yl carbonate could react with an amine nucleophile in the presence of a palladium catalyst and a chiral ligand.

Chiral Phosphoric Acid Catalysis: Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as effective catalysts for a variety of asymmetric transformations, including the synthesis of chiral amines. acs.orgacs.orgrsc.orgchemrxiv.orgnih.gov A CPA could catalyze the asymmetric reductive amination of (E)-pent-3-en-2-one by activating the imine intermediate towards nucleophilic attack by a hydride source.

Table 2: Representative Asymmetric Catalytic Methods for Chiral Amine Synthesis

| Catalytic System | Reaction Type | Substrate | Typical e.e. |

| [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | Asymmetric Hydrogenation | Enamine/Imine | 90-99% |

| [Ir(COD)Cl]₂ / Chiral P,N-Ligand | Asymmetric Hydrogenation | Imine | >95% |

| [Pd(allyl)Cl]₂ / Chiral Ligand | Allylic Amination | Allylic Carbonate | 90-99% |

| Chiral Phosphoric Acid | Reductive Amination | Ketone/Imine | 85-98% |

This table presents generalized data for asymmetric catalytic reactions leading to chiral amines and may not reflect the exact results for the synthesis of this compound.

Chiral Pool Synthesis Utilizing Natural Product Precursors for this compound

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are a common choice for this approach. For the synthesis of this compound, a potential precursor from the chiral pool could be L-alanine.

A hypothetical route could involve the conversion of the carboxylic acid functionality of L-alanine into a methyl ketone, followed by a Wittig-type reaction to introduce the ethylidene moiety, thus forming the C4-C5 double bond. Careful selection of the Wittig reagent and reaction conditions would be crucial to ensure the desired (E)-stereochemistry of the double bond. This approach would have the advantage of starting with the correct stereochemistry at the C2 position.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact.

Solvent-Free and Alternative Solvent Reaction Systems

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify purification processes. rsc.orgnih.govrsc.org For instance, the aminolysis of certain chiral auxiliary derivatives has been shown to proceed efficiently under solvent-free conditions. rsc.org Reductive aminations can also, in some cases, be carried out without a solvent, particularly when one of the reactants is a liquid.

Alternative Solvents: The use of environmentally benign solvents is a key aspect of green chemistry.

Water: Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. Some catalytic reactions, including certain palladium-catalyzed allylic aminations, have been successfully performed in aqueous media.

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. mdpi.commdpi.comacs.orgnih.govacs.org They are often biodegradable, have low volatility, and can act as both the solvent and catalyst in certain reactions, such as aminations. mdpi.com The use of a DES in the synthesis of this compound could offer a greener alternative to traditional organic solvents.

Table 3: Comparison of Green Chemistry Approaches in Amine Synthesis

| Approach | Advantages | Potential Application to Target Synthesis |

| Solvent-Free | Reduced waste, simplified workup, potential for increased reaction rates. | Reductive amination of (E)-pent-3-en-2-one; cleavage of certain chiral auxiliaries. |

| Water as Solvent | Non-toxic, non-flammable, low cost. | Pd-catalyzed allylic amination. |

| Deep Eutectic Solvents | Biodegradable, low volatility, can act as catalyst and solvent. mdpi.com | Reductive amination, nucleophilic substitution reactions. |

Atom-Economical and Waste-Minimizing Synthetic Sequences

The principles of green chemistry, particularly atom economy and waste minimization, are central to the development of modern synthetic routes. For the synthesis of this compound, two primary pathways from readily available precursors, pent-3-en-2-one (B7821955) and pent-3-en-2-ol, exemplify these principles.

One highly atom-economical approach is the direct reductive amination of pent-3-en-2-one. wikipedia.org This one-pot reaction combines the ketone with an amine source, typically ammonia, and a reducing agent in the presence of a catalyst. wikipedia.org This method is inherently efficient as it forms the C-N bond and reduces the intermediate imine in a single synthetic operation, with water being the only theoretical byproduct. The use of heterogeneous catalysts, such as supported iron or nickel, further enhances the sustainability of the process by allowing for catalyst recovery and reuse. wikipedia.orgnih.gov For instance, an iron-catalyzed reductive amination of various ketones using aqueous ammonia and hydrogen gas has been reported, demonstrating good yields and functional group tolerance. nih.gov

Another strategy that aligns with waste minimization is the direct amination of the allylic alcohol, pent-3-en-2-ol. organic-chemistry.org This approach, often catalyzed by transition metals like nickel or palladium, uses ammonia as the nitrogen source and ideally generates water as the sole byproduct. organic-chemistry.org Recent advancements have led to the development of nickel-catalyzed aminations of allylic alcohols that can be performed in water, obviating the need for volatile organic solvents and simplifying product isolation.

Table 1: Representative Data for Atom-Economical Synthesis of a Primary Allylic Amine This table presents representative data for the iron-catalyzed reductive amination of a generic aryl-alkyl ketone, as specific data for pent-3-en-2-one was not available in the cited literature. nih.gov

| Entry | Catalyst | Temperature (°C) | Pressure (MPa H₂) | Time (h) | Yield of Amine Hydrochloride (%) |

|---|---|---|---|---|---|

| 1 | Fe/(N)SiC (10 mol%) | 140 | 6.5 | 20 | 85 |

| 2 | Fe/(N)SiC (5 mol%) | 140 | 6.5 | 20 | 78 |

| 3 | Fe/(N)SiC (10 mol%) | 120 | 6.5 | 20 | 72 |

| 4 | Fe/(N)SiC (10 mol%) | 140 | 4.0 | 20 | 65 |

Application of Biocatalysis and Organocatalysis

Biocatalysis and organocatalysis have emerged as powerful tools for the stereoselective synthesis of chiral molecules like (3E)-pent-3-en-2-amine, offering mild reaction conditions and high enantioselectivities.

Biocatalysis: The asymmetric synthesis of (3E)-pent-3-en-2-amine can be achieved with high stereocontrol using transaminase (ATA) enzymes. These enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine, to a ketone substrate. nih.gov In the context of synthesizing the target compound, a transaminase could be employed for the reductive amination of pent-3-en-2-one. While wild-type transaminases may show limited reactivity towards α,β-unsaturated ketones, engineered variants have demonstrated significantly improved conversions and enantioselectivities for such substrates. nih.gov The use of whole-cell biocatalysts can simplify the process by providing in-situ cofactor regeneration.

Table 2: Representative Data for Biocatalytic Transamination of an α,β-Unsaturated Ketone This table presents representative data for the transamination of (E)-4-phenylbut-3-en-2-one using an engineered transaminase, as specific data for pent-3-en-2-one was not available in the cited literature. nih.gov

| Entry | Biocatalyst | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Engineered (S)-ATA | Isopropylamine | 87 | >99 |

| 2 | Wild-type (S)-ATA | Isopropylamine | <10 | >99 |

| 3 | Engineered (R)-ATA | Isopropylamine | 57 | 95 |

| 4 | Wild-type (R)-ATA | Isopropylamine | <5 | 98 |

Organocatalysis: Organocatalysis provides a metal-free alternative for the asymmetric synthesis of allylic amines. One potential strategy for the synthesis of (3E)-pent-3-en-2-amine involves the conjugate addition of an ammonia equivalent to pent-3-en-2-one, catalyzed by a chiral secondary amine. This type of aza-Michael addition to α,β-unsaturated ketones can be promoted by chiral organocatalysts to afford the product with high enantioselectivity. The reaction proceeds through the formation of a chiral enamine intermediate, which directs the stereoselective addition of the nitrogen nucleophile.

Optimization of Reaction Conditions and Process Intensification for Efficient Production

The industrial-scale production of this compound necessitates the optimization of reaction conditions and the implementation of process intensification technologies to enhance efficiency, safety, and cost-effectiveness.

Optimization of Reaction Conditions: For any chosen synthetic route, a systematic optimization of parameters is crucial. In the case of the reductive amination of pent-3-en-2-one, key variables to optimize include temperature, hydrogen pressure, catalyst loading, and the concentration of ammonia. nih.govmdma.ch For instance, in iron-catalyzed reductive aminations, it has been shown that the polarity of the solvent and the amount of ammonia significantly influence the reaction yield. nih.gov Similarly, for the nickel-catalyzed amination of pent-3-en-2-ol, the choice of ligand, solvent, and temperature can dramatically affect the reaction's selectivity and rate.

Process Intensification: The transition from batch to continuous flow processing is a key aspect of process intensification. A continuous flow setup for the synthesis of this compound could offer several advantages, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for in-line purification. acs.org For example, a flow reactor could be employed for the catalytic amination of pent-3-en-2-ol, allowing for precise control over reaction time and temperature, leading to higher yields and selectivities. acs.org The immobilization of catalysts, whether they are heterogeneous metal catalysts or enzymes, on solid supports is another critical step for process intensification, as it facilitates their use in continuous flow reactors and simplifies their separation and recycling.

Table 3: Optimization of a Generic Reductive Amination Reaction This table presents a hypothetical optimization scenario for the reductive amination of a ketone, based on general principles found in the literature. nih.govmdma.ch

| Parameter | Condition A | Condition B | Condition C | Optimized Condition |

|---|---|---|---|---|

| Temperature | 100 °C | 140 °C | 160 °C | 140 °C |

| Pressure | 4.0 MPa | 6.5 MPa | 8.0 MPa | 6.5 MPa |

| Catalyst Loading | 5 mol% | 10 mol% | 15 mol% | 10 mol% |

| Solvent | Toluene | Methanol | Water | Water |

| Yield | 65% | 85% | 82% | 85% |

Reactivity and Mechanistic Studies of 3e Pent 3 En 2 Amine Hydrochloride

Electrophilic Transformations Involving the Enamine Moiety

The enamine functionality in (3E)-pent-3-en-2-amine is characterized by a resonance structure that delocalizes the nitrogen lone pair into the carbon-carbon double bond. This delocalization increases the electron density at the β-carbon, making it a soft nucleophilic center. This inherent nucleophilicity drives the electrophilic transformations of the enamine moiety.

Regioselective and Stereoselective Addition Reactions

In the case of (3E)-pent-3-en-2-amine, alkylation with reactive alkyl halides, such as allyl or benzyl (B1604629) halides, is expected to proceed predominantly at the β-carbon. The use of less reactive alkyl halides may lead to a mixture of C- and N-alkylation products, or require harsher reaction conditions.

Michael additions, or conjugate additions, of enamines to α,β-unsaturated carbonyl compounds are also a key feature of their reactivity. libretexts.orglibretexts.orgwikipedia.orgorganic-chemistry.org These reactions are highly regioselective, with the nucleophilic β-carbon of the enamine attacking the β-position of the Michael acceptor. This reaction provides a powerful method for the formation of 1,5-dicarbonyl compounds after hydrolysis of the resulting iminium salt intermediate. libretexts.org For (3E)-pent-3-en-2-amine, reaction with an enone like methyl vinyl ketone would be expected to yield a 1,5-diketone after an acidic workup. The stereoselectivity of these additions can often be controlled by using chiral auxiliaries or catalysts. tcichemicals.com

Table 1: Representative Electrophilic Addition Reactions of Acyclic Enamines

| Enamine Reactant (Analogous to (3E)-pent-3-en-2-amine) | Electrophile | Product after Hydrolysis | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(Pyrrolidino)cyclohexene | Allyl bromide | 2-Allylcyclohexanone | 75 | uoc.gr |

| 1-(Pyrrolidino)cyclohexene | Methyl iodide | 2-Methylcyclohexanone | 65-70 | uoc.gr |

| 1-(Pyrrolidino)cyclohexene | Methyl vinyl ketone | 3-(2-Oxocyclohexyl)butan-2-one | 60 | libretexts.org |

Cycloaddition Chemistry and Rearrangements

Enamines are versatile partners in cycloaddition reactions, serving as two-atom components in the formation of various cyclic structures. wikipedia.orgresearchgate.net The electron-rich nature of the enamine double bond makes it susceptible to reactions with electron-deficient alkenes and other π-systems.

[2+2] Cycloadditions: The reaction of enamines with electrophilic alkenes can lead to the formation of cyclobutane (B1203170) derivatives. researchgate.netwikipedia.orgnih.govlibretexts.org These reactions often proceed through a stepwise mechanism involving a zwitterionic intermediate. The regioselectivity is governed by the electronic properties of the reactants. For instance, the reaction of an enamine with an electron-deficient alkene like acrylonitrile (B1666552) would be expected to form a substituted cyclobutane.

[3+2] Cycloadditions: Enamines can also participate in [3+2] cycloaddition reactions with 1,3-dipoles. A notable example is the reaction with azides to form triazoline intermediates. rsc.orgyoutube.comnih.govnih.govacs.orgbeilstein-journals.orgresearchgate.net These triazolines can be unstable and may rearrange to form other products, such as amidines, especially when electron-withdrawing groups are present on the azide. youtube.com

Rearrangements: Acyclic enamines and their corresponding iminium salts can undergo sigmatropic rearrangements. The aza-Cope rearrangement, a rsc.orgrsc.org-sigmatropic shift, is a prominent example. wikipedia.orgtcichemicals.comuoc.grnih.govorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.comnih.govresearchgate.net In the context of (3E)-pent-3-en-2-amine, if converted to an appropriate N-allyl enammonium salt, it could potentially undergo a cationic 2-aza-Cope rearrangement. This reaction is often driven by the formation of a thermodynamically more stable product and can be a powerful tool for the synthesis of complex nitrogen-containing molecules. organic-chemistry.orgwikipedia.org

Table 2: Cycloaddition and Rearrangement Reactions of Enamines

| Enamine/Precursor | Reaction Partner | Product Type | Conditions | Reference |

|---|---|---|---|---|

| 1-(Pyrrolidino)propene | Phenyl azide | Triazoline | Room Temp, THF | youtube.com |

| 1-(Pyrrolidino)propene | Perfluorophenyl azide | Amidine (from rearranged triazoline) | Room Temp, THF | youtube.com |

| N-Allyl-N-vinyl aniline | (self-rearrangement) | γ,δ-Unsaturated imine | Heat | wikipedia.org |

This table provides illustrative examples of cycloaddition and rearrangement reactions involving enamines and related species.

Nucleophilic Reactivity of the Amine Functionality

The secondary amine group in (3E)-pent-3-en-2-amine hydrochloride is a key center for nucleophilic reactions. After neutralization of the hydrochloride salt, the lone pair on the nitrogen atom can participate in a variety of bond-forming reactions.

Alkylation, Acylation, and Sulfonylation Reactions

Alkylation: The nitrogen atom of the free base of (3E)-pent-3-en-2-amine can be alkylated by reaction with alkyl halides. fishersci.co.uklibretexts.org This is a standard SN2 reaction and typically proceeds readily with primary and secondary alkyl halides. The product of this reaction would be a tertiary enamine. The rate of reaction generally follows the order of halide reactivity: I > Br > Cl. fishersci.co.uk

Acylation: Acylation of the secondary amine can be achieved using acylating agents such as acyl chlorides or acid anhydrides. researchgate.netresearchgate.netchemguide.co.ukgoogle.comnih.govresearchgate.net This reaction is typically rapid and leads to the formation of an N-acyl enamine, which is an enamide. The reaction with an acyl chloride often produces HCl, which would be neutralized by a base or excess amine. chemguide.co.uk

Sulfonylation: Similarly, sulfonylation of the amine can be accomplished by reacting it with a sulfonyl chloride in the presence of a base to scavenge the HCl byproduct. nih.govresearchgate.netmdpi.comnih.govprinceton.edu This reaction yields a sulfonamide. A variety of sulfonyl chlorides can be employed, allowing for the introduction of diverse sulfonyl groups onto the nitrogen atom.

Table 3: N-Functionalization of Secondary Amines

| Amine | Reagent | Product Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine | Benzoyl chloride | N-Benzoylpiperidine | I2 (cat.), solvent-free, RT | 98 | researchgate.net |

| Diethylamine | Acetyl chloride | N,N-Diethylacetamide | Neat, RT | 95 | researchgate.net |

| Piperidine | p-Toluenesulfonyl chloride | 1-(Tosyl)piperidine | Pyridine, 0 °C to RT | 92 | researchgate.net |

This table provides examples of N-functionalization reactions for analogous secondary amines.

Condensation Reactions and Imine Formation

Secondary amines, such as the free base of (3E)-pent-3-en-2-amine, react with aldehydes and ketones to form enamines and iminium ions. wikipedia.orglibretexts.orgwikipedia.orgnih.govmasterorganicchemistry.commdpi.commasterorganicchemistry.comlibretexts.orgnih.gov The reaction of a secondary amine with a carbonyl compound initially forms a carbinolamine intermediate. This intermediate can then lose water to form an iminium ion. libretexts.org If the iminium ion has an α-proton, it can be deprotonated to form a new enamine. This equilibrium between the enamine and the iminium ion is a fundamental aspect of enamine chemistry. The formation of the iminium ion is often favored under acidic conditions. wikipedia.org

Transition Metal-Catalyzed Reactions of this compound

Enamines and their derivatives can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful methods for C-C bond formation. While the hydrochloride salt itself is generally unreactive in these transformations, its corresponding free base or derivatives can be employed.

The vinyl group in (3E)-pent-3-en-2-amine could potentially act as a coupling partner in reactions such as the Heck or Suzuki-Miyaura coupling.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgmdpi.comlibretexts.orglibretexts.orgyoutube.com An enamine can serve as the alkene component in this reaction. The arylation or vinylation typically occurs at the less substituted carbon of the enamine double bond.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. rsc.orgyoutube.comorganic-chemistry.orgwikipedia.orglibretexts.org If (3E)-pent-3-en-2-amine were converted into a vinylboronic acid derivative, it could be coupled with a vinyl or aryl halide. Conversely, if converted to a vinyl halide, it could be coupled with an organoboronic acid. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orglibretexts.org

Table 4: Illustrative Transition Metal-Catalyzed Reactions | Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product Type | Reference | | :--- | :--- | :--- | :--- | :--- | | Heck Reaction | Iodobenzene | Styrene | Pd(OAc)2, PPh3, Et3N | Stilbene | mdpi.com | | Suzuki-Miyaura Coupling | Phenylboronic acid | Iodobenzene | Pd(PPh3)4, Na2CO3 | Biphenyl | libretexts.org | | Suzuki-Miyaura Coupling | Vinylboronic acid | Vinyl iodide | Pd(PPh3)4, NaOH | 1,3-Butadiene derivative | wikipedia.org |

This table provides general examples of Heck and Suzuki-Miyaura reactions to illustrate the potential reactivity.

Cross-Coupling Methodologies

The carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds adjacent to the amine functionality in allylic amines are pivotal targets for synthetic chemists. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. acs.org While direct cross-coupling of the C-N bond in a simple substrate like this compound is not typical, the allylic nature of the compound makes it a prime candidate for allylic substitution and amination reactions.

In a general sense, palladium(0) catalysts are known to react with allylic substrates to form a π-allyl palladium intermediate. This intermediate is then susceptible to nucleophilic attack. In the context of (3E)-pent-3-en-2-amine, its primary amine could act as a nucleophile in intermolecular or intramolecular cross-coupling reactions, or it could be a substrate for further functionalization.

More relevant to the provided outline is the use of allylic amines as coupling partners. For instance, palladium-catalyzed allylic C-H amination allows for the direct coupling of olefins with amines. nih.govnih.gov This type of reaction, often utilizing a Pd(II) catalyst, proceeds through a heterolytic C-H cleavage to generate a cationic π-allyl-Pd complex, which is then functionalized by the amine. nih.gov The study of such reactions provides insight into the regioselectivity and stereoselectivity of C-N bond formation.

A representative dataset for the palladium-catalyzed amination of a generic terminal olefin with a secondary amine, illustrating typical reaction parameters, is presented below.

Table 1: Representative Conditions for Palladium-Catalyzed Allylic C-H Amination

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | SOX | NaHCO₃ | Dioxane | 80 | 85 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 78 |

| 3 | Pd(TFA)₂ | BrettPhos | K₃PO₄ | THF | 60 | 92 |

This table is a generalized representation and does not reflect data for this compound specifically, but rather typical conditions for allylic aminations.

Asymmetric Hydrogenation and Transfer Hydrogenation

The creation of chiral amines is of paramount importance in pharmaceutical and materials science. Asymmetric hydrogenation of the carbon-carbon double bond in (3E)-pent-3-en-2-amine would yield pentan-2-amine, a chiral amine. This transformation can be achieved with high enantioselectivity using transition metal catalysts, typically rhodium, iridium, or ruthenium, in complex with chiral ligands. nih.gov

The direct asymmetric hydrogenation of prochiral allylamines can be challenging due to potential side reactions. However, methodologies have been developed to address these issues. For example, the reversible reaction of the amine with carbon dioxide to form a carbamate (B1207046) in situ can suppress side reactions and lead to high enantiomeric excess. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high conversion and enantioselectivity.

Transfer hydrogenation offers an alternative to using molecular hydrogen, employing a hydrogen donor molecule instead. This method can also be rendered asymmetric through the use of chiral catalysts.

Below is a table summarizing representative results for the asymmetric hydrogenation of a similar substrate, 2-arylprop-2-en-1-amine, which highlights the influence of the catalyst and additives on the reaction outcome.

Table 2: Asymmetric Hydrogenation of 2-Arylprop-2-en-1-amine

| Catalyst | Additive | Solvent | Conversion (%) | ee (%) |

| [Rh(COD)₂]BF₄ / Ligand A | CO₂ + DBU | MeOH | >99 | 82 |

| [Ir(COD)Cl]₂ / Ligand B | CO₂ + CyNMe₂ | THF | 95 | 78 |

| Ru(OAc)₂ / Ligand C | H₂ (50 bar) | EtOH | 98 | 91 |

Data adapted from studies on analogous allylic amines. nih.gov Ligands A, B, and C represent different chiral phosphine (B1218219) or phosphine-oxazoline ligands. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, CyNMe₂ = N,N-dimethylcyclohexylamine.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Investigations

Detailed Mechanistic Pathways for Key Reactions

The mechanisms of palladium-catalyzed allylic aminations have been extensively studied. For reactions involving a Pd(0) source, the catalytic cycle generally initiates with the oxidative addition of the palladium to an allylic electrophile to form a (π-allyl)palladium(II) complex. Subsequent nucleophilic attack by an amine on the allyl ligand, followed by reductive elimination, regenerates the Pd(0) catalyst and furnishes the aminated product. acs.org Kinetic studies have shown that the rate-determining step can vary depending on the specific substrates and ligands used. acs.org

In the case of Pd(II)-catalyzed allylic C-H amination, the mechanism is thought to involve the electrophilic palladation of the olefin, followed by C-H activation to form the π-allyl palladium intermediate. nih.govnih.gov The amine then attacks this intermediate, and the catalyst is regenerated through an oxidative process.

For asymmetric hydrogenation, the mechanism often involves the coordination of the olefin to the chiral metal catalyst. The substrate can coordinate in different ways, leading to diastereomeric intermediates. The chiral ligand environment dictates which of these intermediates is favored, ultimately controlling the stereochemical outcome of the hydrogenation.

Isotope Labeling and Computational Validation of Mechanisms

Isotope labeling studies are a powerful tool for probing reaction mechanisms. For instance, the use of deuterated substrates can help determine whether a C-H bond is broken in the rate-determining step of a reaction, as indicated by a kinetic isotope effect (KIE). dtu.dk In the context of allylic C-H amination, a significant KIE would support a mechanism where C-H cleavage is rate-limiting. dtu.dk

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for validating proposed mechanistic pathways. mdpi.com These studies can provide detailed energy profiles of the entire catalytic cycle, identifying the structures of intermediates and transition states. For example, DFT calculations can elucidate the role of co-catalysts and additives, such as the cooperative hydrogen-bonding array between a urea (B33335) co-catalyst and the hydroxyl group of an allyl alcohol in certain amination reactions. mdpi.com

In the context of hydrogenation, computational models can help to understand the subtle interactions between the substrate, the chiral ligand, and the metal center that lead to high enantioselectivity. These models can predict the most stable diastereomeric transition states, which correspond to the major enantiomer of the product.

Derivatization and Functionalization Strategies for 3e Pent 3 En 2 Amine Hydrochloride

Introduction of Diverse Functional Groups onto the Parent Scaffold

The bifunctional nature of (3E)-pent-3-en-2-amine allows for a wide array of chemical modifications. These can be selectively targeted to either the amine or the alkene, or in some cases, can involve both functionalities to create more complex derivatives.

The secondary amine group is a versatile handle for introducing a variety of functional groups through well-established transformations. The free base is a potent nucleophile, readily participating in reactions with a range of electrophiles.

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated using alkyl halides or via reductive amination. Palladium-catalyzed Buchwald-Hartwig amination could be employed for N-arylation, coupling the amine with aryl halides. Such modifications are fundamental for tuning the steric and electronic properties of the molecule. Transition-metal-catalyzed allylic amination is a powerful method for C-N bond formation. acs.org While many methods are tailored for less basic amines, specialized catalytic systems, such as heterobimetallic palladium-titanium complexes, have proven effective for the allylation of sterically hindered secondary amines. acs.orgorganic-chemistry.org Iridium catalysts have also been shown to mediate the N-allylation of amines with allylic alcohols, with selectivity being controlled by pH. nih.govacs.orgacs.org

N-Acylation: Reaction with acyl chlorides or acid anhydrides under basic conditions would yield the corresponding N-acyl amides. This transformation introduces a carbonyl group, which can alter the compound's hydrogen bonding capabilities and conformational preferences. N-heterocyclic carbene (NHC) catalysis represents an advanced method for acylation. nih.gov

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base would produce stable sulfonamide derivatives. This functional group is a common feature in many biologically active molecules.

Urea (B33335) and Carbamate (B1207046) Formation: The amine can react with isocyanates to form ureas or with chloroformates to yield carbamates. These functional groups are pivotal in medicinal chemistry and polymer science.

Table 1: Potential N-Center Modifications

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Ethyl iodide | Tertiary Amine |

| N-Acylation | Acetyl chloride | Amide |

| N-Sulfonylation | Tosyl chloride | Sulfonamide |

| Urea Formation | Phenyl isocyanate | Urea |

| Carbamate Formation | Benzyl (B1604629) chloroformate | Carbamate |

The C=C double bond in the pentene backbone offers a rich site for introducing new functionality and stereocenters.

Epoxidation: The alkene can be oxidized to an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone. rsc.org Given the presence of the nearby chiral amine, this reaction could proceed with diastereoselectivity. The amine or a derivative thereof can direct the epoxidizing agent to one face of the alkene. rsc.org Highly enantioselective epoxidation of allylic and homoallylic amines has been achieved using ion pair catalysis, employing hydrogen peroxide as a green terminal oxidant. acs.org

Dihydroxylation: Asymmetric dihydroxylation, using reagents such as osmium tetroxide (OsO₄) with a chiral ligand (e.g., Sharpless asymmetric dihydroxylation), could install two hydroxyl groups across the double bond, creating new stereocenters with high control.

Olefin Metathesis: The pentene moiety is a candidate for olefin cross-metathesis reactions. harvard.edu Using Grubbs or Schrock catalysts, the propenyl side chain could be exchanged with other olefinic partners, providing a powerful method for C-C bond formation and the synthesis of more elaborate structures. The presence of allylic heteroatoms like nitrogen can influence the rate and outcome of metathesis reactions. beilstein-journals.orgnih.govnih.gov

Allylic C-H Functionalization: Advanced catalytic methods allow for the direct functionalization of allylic C-H bonds. rsc.org For instance, a manganese perchlorophthalocyanine catalyst has been used for selective intermolecular allylic C-H amination on complex molecules, demonstrating tolerance for basic amine groups. nih.gov This would allow for the introduction of a second nitrogen atom at the C-5 position.

Synthesis of Complex Molecular Architectures Incorporating the (3E)-pent-3-en-2-amine Hydrochloride Unit

The dual functionality of (3E)-pent-3-en-2-amine makes it an attractive building block for constructing more complex molecules. nih.govacs.org Multicomponent reactions, in particular, offer an efficient route to architecturally complex and diverse allylic amines from simple, accessible starting materials. nih.govrsc.orgchemistryviews.org

Derivatives from the strategies outlined in section 4.1 can serve as key intermediates. For example, an epoxidized derivative could undergo regioselective ring-opening with a variety of nucleophiles (e.g., organocuprates, azides, or thiols) to generate highly functionalized amino alcohol structures.

Furthermore, the molecule could be integrated into macrocyclic or polymeric structures. A derivative bearing a terminal carboxylic acid on the N-alkyl chain and a functionalized pentene backbone could undergo ring-closing metathesis followed by lactamization to form complex bicyclic systems. Nucleophilic additions to imines are among the most versatile strategies for preparing chiral allylic amines, which serve as crucial intermediates for peptide isosteres and other bioactive compounds. nih.gov

Design and Synthesis of Chiral Ligands and Organocatalysts Derived from this compound

The inherent chirality of (3E)-pent-3-en-2-amine (arising from the stereocenter at C-2) makes it a valuable scaffold for the development of new chiral ligands and organocatalysts. Chiral amines are foundational to asymmetric synthesis. acs.orgresearchgate.net

By modifying the amine nitrogen, a range of bidentate and tridentate ligands can be envisioned. For instance, reaction with chlorodiphenylphosphine (B86185) would yield a P,N-ligand. Subsequent oxidation of the alkene or its derivatization could introduce an additional coordinating atom (e.g., oxygen), leading to P,N,O-tridentate ligands. These ligands could be used to form complexes with transition metals like palladium, rhodium, or iridium for applications in asymmetric catalysis.

Table 2: Potential Chiral Ligands Derived from (3E)-pent-3-en-2-amine

| Modifying Reagent | Ligand Type | Potential Application |

| Chlorodiphenylphosphine | P,N-Bidentate | Asymmetric Hydrogenation, Allylic Alkylation |

| 2-(Diphenylphosphino)benzoic acid | P,N,O-Tridentate | Enantioselective C-H Functionalization |

| Pyridine-2-carboxaldehyde | N,N'-Bidentate Schiff Base | Asymmetric Transfer Hydrogenation |

The amine itself, or a simple derivative, could also function as an organocatalyst, for example, in promoting asymmetric aldol (B89426) or Michael reactions by forming a transient chiral enamine or iminium ion with the substrate.

Exploitation of the Free Base (3E)-pent-3-en-2-amine in Synthetic Transformations

The free base form of the title compound, (3E)-pent-3-en-2-amine, is not merely a passive precursor but an active participant in unique synthetic transformations.

Enamine Reactivity: The compound can exist in tautomeric equilibrium with its corresponding enamine. While the imine form is generally more stable for simple secondary amines, the equilibrium can be shifted. This enamine tautomer is a powerful nucleophile at its α-carbon (the C-2 position). makingmolecules.comnumberanalytics.com This reactivity can be harnessed in Stork enamine-type reactions, allowing for the alkylation or acylation at the carbon atom adjacent to the nitrogen, thereby constructing a new quaternary carbon center. libretexts.orgmasterorganicchemistry.comwikipedia.org

Sigmatropic Rearrangements: The allylic amine framework is susceptible to sigmatropic rearrangements, which can be used to transpose functionality across the molecule with high stereocontrol. nih.gov The Overman rearrangement, for example, involves the nih.govnih.gov-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate (B1259523) (formed from the corresponding allylic alcohol) to an allylic amide. organic-chemistry.orgyoutube.com A similar strategy starting from (3E)-pent-3-en-2-ol could provide an alternative route to functionalized amines related to the parent compound, potentially yielding (2E)-N-acetylpent-3-en-2-amine after rearrangement and hydrolysis.

This inherent reactivity underscores the synthetic potential embedded within the structure of (3E)-pent-3-en-2-amine, extending its utility beyond that of a simple bifunctional scaffold.

Advanced Spectroscopic and Structural Characterization of 3e Pent 3 En 2 Amine Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (3E)-pent-3-en-2-amine hydrochloride. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are particularly powerful in unraveling the complex spin systems present in this compound. longdom.org

Correlation Spectroscopy (COSY): COSY experiments establish proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would reveal the connectivity between the methyl protons at C5 and the vinylic proton at C4, as well as the coupling between the vinylic proton at C4 and the vinylic proton at C3. Further, it would show the correlation between the methine proton at C2 and the protons of the adjacent methyl group (C1) and the vinylic proton at C3.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps the correlation between protons and their directly attached carbons. This technique is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the C2 carbon would show a cross-peak with the proton at the C2 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is key for determining the stereochemistry, specifically the (E)-configuration of the double bond. researchgate.net A NOESY experiment would show through-space correlations between protons that are in close proximity. For the (E)-isomer, a significant NOE would be expected between the proton at C2 and the methyl protons at C5, while no significant NOE would be observed between the vinylic protons at C3 and C4.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| 1 | ~1.3 | ~20 | C2, C3 | H2, H3 |

| 2 | ~3.5 | ~50 | C1, C3, C4 | H1, H3, H4 |

| 3 | ~5.8 | ~130 | C1, C2, C4, C5 | H1, H2, H5 |

| 4 | ~5.6 | ~135 | C2, C3, C5 | H2, H5 |

Variable Temperature NMR Studies and Dynamic Processes

Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. researchgate.net By recording NMR spectra at different temperatures, it is possible to study processes such as restricted bond rotations or conformational equilibria. For this molecule, VT-NMR could be used to investigate the rotation around the C2-N bond and the C2-C3 single bond. At lower temperatures, distinct signals for different conformers might be observed, which would coalesce into averaged signals as the temperature increases and the rate of interconversion becomes faster than the NMR timescale. This allows for the determination of the energy barriers associated with these dynamic processes.

Chiroptical Spectroscopic Methods for Absolute Configuration Determination

Since this compound possesses a chiral center at the C2 position, chiroptical spectroscopic methods are essential for determining its absolute configuration (R or S).

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. egyankosh.ac.in The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. For amines, derivatization is often employed to introduce a suitable chromophore that absorbs in an accessible region of the UV-Vis spectrum. nih.gov For instance, derivatizing the amine with a pyridyl-N-oxide reagent can induce a Cotton effect, the sign of which can be correlated to the absolute configuration of the amine. nih.gov The sign of the Cotton effect in the CD spectrum of a derivative of this compound could be compared to that of known standards or predicted using quantum chemical calculations to assign the absolute configuration at C2. researchgate.netrsc.org

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. egyankosh.ac.inyoutube.com Similar to CD, ORD curves can be used to determine the absolute configuration. An ORD spectrum displays a characteristic "Cotton effect" in the region of a chromophore's absorption band. egyankosh.ac.in A positive Cotton effect is observed when the peak of the ORD curve is at a longer wavelength than the trough, and a negative Cotton effect shows the opposite. youtube.com The sign of the Cotton effect for this compound or its derivatives would be indicative of its absolute configuration. acs.org

Table 2: Hypothetical Chiroptical Data for the Enantiomers of a Derivative of (3E)-pent-3-en-2-amine

| Enantiomer | CD (λmax) | ORD (Cotton Effect) |

|---|---|---|

| (2R, 3E)-pent-3-en-2-amine derivative | Positive Cotton effect at ~270 nm | Positive Cotton effect |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.gov

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups. The presence of the hydrochloride salt would significantly influence the vibrational modes of the amine group.

Key expected vibrational modes include:

N-H stretching: In the hydrochloride salt, the ammonium (B1175870) group (R-NH3+) will show broad and strong absorption bands in the region of 3200-2800 cm⁻¹ in the FT-IR spectrum due to N-H stretching vibrations.

C=C stretching: The C=C double bond of the pentene backbone would give rise to a characteristic stretching vibration around 1670-1640 cm⁻¹.

C-H stretching: Aliphatic and vinylic C-H stretching vibrations would appear around 3100-2850 cm⁻¹.

N-H bending: The bending vibrations of the ammonium group would be observed in the 1600-1500 cm⁻¹ region.

C-N stretching: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.

Furthermore, the intermolecular interactions, particularly hydrogen bonding between the ammonium cation and the chloride anion, can be studied. uc.ptmdpi.com The broadness and position of the N-H stretching bands are indicative of the strength and nature of these hydrogen bonds. In the solid state, crystal packing effects can also lead to splitting or shifting of vibrational bands, providing information about the solid-state structure.

Table 3: Prominent Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | FT-IR, Raman |

| C-H Stretch (Vinylic) | 3100 - 3000 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | 3000 - 2850 | FT-IR, Raman |

| C=C Stretch | 1670 - 1640 | FT-IR, Raman |

| N-H Bend (Ammonium) | 1600 - 1500 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, the protonated molecule, [M+H]⁺, would be observed in the positive ion mode. The theoretical exact mass of the protonated cation of (3E)-pent-3-en-2-amine (C₅H₁₁N) is calculated to provide a benchmark for experimental determination.

The molecular formula of the free base is C₅H₁₁N. The expected monoisotopic mass of the protonated molecule [C₅H₁₂N]⁺ can be calculated with high precision. This high-resolution measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula.

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion) and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines, a predominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable resonance-stabilized iminium cation.

For (3E)-pent-3-en-2-amine, two potential α-cleavage sites exist on either side of the carbon atom bearing the amino group.

Cleavage of the methyl group (CH₃) would result in a fragment ion with the loss of approximately 15 Da.

Cleavage of the butenyl group (C₄H₇) would result in a fragment ion with the loss of approximately 55 Da.

The relative abundance of these fragment ions would depend on the stability of the resulting radical and cation. The most likely fragmentation would involve the loss of the larger alkyl/alkenyl substituent as a radical, leading to a more stable and abundant fragment ion. miamioh.edu Other potential fragmentation pathways could include the loss of ammonia (B1221849) (NH₃) or cleavage along the alkene chain.

Below is a predictive table of the major ions expected in the HRMS and MS/MS spectra of this compound.

| Ion | Formula | Calculated m/z (Da) | Description |

| [M+H]⁺ | [C₅H₁₂N]⁺ | 86.0964 | Protonated molecular ion |

| [M+H - CH₃]⁺ | [C₄H₉N]⁺ | 71.0735 | Loss of a methyl radical via α-cleavage |

| [M+H - C₂H₅]⁺ | [C₃H₇N]⁺ | 57.0578 | Loss of an ethyl radical from rearrangement and cleavage |

| [M+H - NH₃]⁺ | [C₅H₉]⁺ | 69.0704 | Loss of ammonia |

This interactive table provides predicted mass spectrometry data.

Single Crystal X-ray Diffraction for Solid-State Structure Determination and Hydrogen Bonding Analysis

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the solid-state structure can be predicted based on the known crystallographic behavior of similar primary amine hydrochlorides. researchgate.netnih.gov The crystal structure would consist of a lattice of (3E)-pent-3-en-2-ammonium cations and chloride anions.

The primary structural motif would be defined by hydrogen bonding. In amine hydrochlorides, the protonated ammonium group (–NH₃⁺) acts as a hydrogen bond donor, while the chloride anion (Cl⁻) serves as the acceptor. researchgate.net This results in the formation of N–H···Cl hydrogen bonds. Given that the primary ammonium group has three acidic protons, it can form multiple hydrogen bonds, potentially leading to a complex three-dimensional network that connects the cations and anions. chemguide.co.uk

The packing of the ions in the crystal lattice would be influenced by both these strong hydrogen bonds and weaker van der Waals interactions between the hydrocarbon portions of the cations. The conformation of the pentenyl chain in the solid state would also be determined by these packing forces.

The expected hydrogen bonding parameters, such as the donor-acceptor distances (N···Cl) and the bond angles (N–H···Cl), would be consistent with those observed in other primary amine hydrochlorides. researchgate.netlibretexts.org These interactions are crucial in determining the physical properties of the solid, such as its melting point and solubility.

Below is a table summarizing the expected key crystallographic and hydrogen bonding features for this compound, based on analogous structures.

| Parameter | Expected Feature / Value | Significance |

| Crystal System | Likely monoclinic or orthorhombic | Describes the basic symmetry of the unit cell |

| Space Group | Centrosymmetric or non-centrosymmetric | Defines the symmetry elements within the unit cell |

| Hydrogen Bond Type | N–H···Cl | Primary interaction governing the crystal packing |

| N···Cl Distance | ~3.1 - 3.3 Å | Indicates the strength of the hydrogen bond |

| N–H···Cl Angle | > 150° | Reflects a strong, directional hydrogen bond |

| Supramolecular Assembly | 1D chains, 2D sheets, or 3D network | Describes the extended structure formed by hydrogen bonding |

This interactive table presents predicted crystallographic data.

Computational and Theoretical Studies on 3e Pent 3 En 2 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of (3E)-pent-3-en-2-amine hydrochloride. DFT methods, such as B3LYP with a suitable basis set like 6-31G*, are used to optimize the molecular geometry and compute various electronic descriptors. researchgate.netinpressco.com These calculations provide a detailed picture of bond lengths, bond angles, and the distribution of electron density within the molecule.

The protonation of the amine group significantly influences the electronic structure. The positive charge on the nitrogen atom alters the inductive effects throughout the carbon chain, impacting the reactivity of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. ijpsat.org A smaller gap suggests higher reactivity.

Furthermore, Mulliken population analysis can be performed to assign partial atomic charges, offering insights into electrophilic and nucleophilic sites within the molecule. wikipedia.orgresearchgate.net For the protonated amine, the nitrogen atom and its attached hydrogens are expected to carry significant positive charges, while the electron-rich C=C double bond represents a potential site for electrophilic attack.

Table 1: Predicted Geometrical Parameters for a Protonated Allylic Amine Analog using DFT/B3LYP/6-31G *

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C | 1.51 Å |

| C=C | 1.34 Å | |

| C-N | 1.49 Å | |

| N-H | 1.02 Å | |

| Bond Angle | C-C=C | 125.4° |

| C-C-N | 110.2° | |

| H-N-H | 109.5° | |

| Data is illustrative and based on calculations for analogous protonated allylic amine structures. inpressco.comresearchgate.net |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the pentenyl chain in this compound allows it to adopt multiple conformations. Understanding the relative energies of these conformers is crucial for predicting its behavior.

Molecular mechanics (MM) force fields provide a computationally efficient way to explore the vast conformational space of flexible molecules. These methods are suitable for initial conformational searches to identify low-energy structures.

Molecular dynamics (MD) simulations go a step further by simulating the atomic motions of the molecule over time, providing a dynamic picture of its conformational landscape. readthedocs.ioyoutube.com An MD simulation of this compound, typically in a simulated solvent box like water, can reveal the time-averaged distribution of conformers, identify the most populated conformational states, and map the pathways for interconversion between them. nih.gov Such simulations are essential for understanding how the molecule behaves in a realistic, dynamic environment.

The relative stability of different conformers can be precisely calculated using high-level quantum mechanical methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), often applied to geometries previously optimized with DFT. umanitoba.ca For allylic amines, the orientation around the C-C and C-N single bonds leads to several possible conformers.

In the gas phase, intramolecular forces such as steric hindrance and hyperconjugation dictate the preferred geometries. For allylamine, theoretical studies have shown that multiple conformers lie within a small energy range, with the global minimum often being a gauche-gauche conformation. umanitoba.ca In solution, the presence of a solvent can alter the relative energies. Polar solvents will preferentially stabilize conformers with larger dipole moments. The protonated form, with its charged ammonium (B1175870) group, will have strong interactions with polar solvent molecules, which can significantly influence its conformational preferences compared to the gas phase.

Table 2: Illustrative Relative Energies of Allylamine Conformers in the Gas Phase

| Conformer | Method | Relative Energy (kcal/mol) |

| gauche-gauche | CCSD(T) | 0.00 |

| gauche-trans | CCSD(T) | 0.30 |

| cis-gauche | CCSD(T) | 0.39 |

| cis-trans | CCSD(T) | 0.45 |

| Based on high-level ab initio calculations for allylamine, a structural analog. umanitoba.ca The specific energies for this compound would differ due to substitution. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, the prediction of NMR chemical shifts and vibrational frequencies is particularly valuable.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. modgraph.co.uk The accuracy of these predictions allows for the assignment of complex spectra and can help distinguish between different isomers or conformers. nih.gov While predicting proton chemical shifts for NH groups can be challenging due to solvent effects and proton exchange, the shifts for carbon-bound protons can often be predicted with good accuracy. modgraph.co.uk

Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These DFT-calculated frequencies correspond to the fundamental vibrational modes of the molecule. cuny.edu Although there is often a systematic overestimation, this can be corrected using empirical scaling factors, leading to excellent agreement with experimental FT-IR and Raman spectra. nih.gov These calculations are invaluable for assigning specific bands in the experimental spectra to particular molecular motions.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts (GIAO/DFT) for an Allylic Amine Fragment

| Proton | Predicted Chemical Shift (ppm) |

| CH₃-C= | 1.7 |

| =CH- | 5.5 |

| =CH- | 5.6 |

| CH-N | 3.5 |

| CH₃-C-N | 1.4 |

| NH₃⁺ | 8.5 (highly solvent dependent) |

| Values are illustrative, based on GIAO/DFT calculations for analogous structures and general chemical shift principles. modgraph.co.ukucl.ac.uk Actual values will vary. |

Computational Modeling of Reaction Mechanisms and Transition States for this compound Transformations

Computational modeling can elucidate the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states (TS). For this compound, a potential reaction is the E2 elimination, where a base removes a proton and the ammonium group acts as a leaving group to form a diene. masterorganicchemistry.com

DFT calculations can be used to map the potential energy surface for such a reaction. sciepub.com By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. nih.gov The geometry of the TS provides insight into the concertedness of the bond-breaking and bond-forming steps. For an E2 reaction, a key feature is the anti-periplanar arrangement of the proton being abstracted and the leaving group. masterorganicchemistry.comsciepub.com Computational studies can confirm this stereoelectronic requirement and predict the regioselectivity of the elimination (i.e., which proton is preferentially removed).

Table 4: Example Activation Energy Calculation for a Model E2 Elimination

| Reaction Step | Method | Relative Energy (kcal/mol) |

| Reactants (Amine Hydrochloride + Base) | B3LYP/6-31G | 0.0 |

| Transition State | B3LYP/6-31G | +22.5 |

| Products (Diene + Amine + Base-H⁺) | B3LYP/6-31G* | -5.0 |

| Data is illustrative for a model E2 reaction involving an amine leaving group. sciepub.comresearchgate.net Values are highly dependent on the specific substrate, base, and solvent. |

Analysis of Intermolecular Interactions, Solvation Effects, and Crystal Packing

As an ionic salt, the properties of this compound are heavily influenced by non-covalent interactions.

The primary intermolecular interaction in the solid state is the ionic bond between the ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻). This is supplemented by strong hydrogen bonds between the N-H protons and the chloride ion. duke.edu The strength of these interactions can be quantified using high-level ab initio methods like MP2 or CCSD(T) on a simple dimer, such as methylammonium (B1206745) chloride. nih.govcolostate.edu

In solution, the solvation of the ions is critical. Continuum solvation models, like the Polarizable Continuum Model (PCM), can be used to calculate the free energy of solvation, providing insight into the compound's solubility in different solvents. researchgate.netresearchgate.netnih.gov For a more detailed view, explicit solvent molecules can be included in MD simulations. These simulations can reveal the structure of the solvation shells around the ammonium and chloride ions and quantify the hydrogen bonding network between the solute and solvent. nih.govyoutube.com

Finally, computational methods can be used to predict the crystal packing of the solid-state material. Crystal structure prediction (CSP) algorithms generate thousands of possible crystal structures and rank them based on their calculated lattice energies. caltech.edunih.gov This can help in understanding polymorphism and identifying the most stable crystalline form. The analysis often reveals a network of N-H···Cl hydrogen bonds as the dominant motif guiding the crystal packing. duke.edu

Table 5: Illustrative Intermolecular Interaction and Solvation Data

| Parameter | System | Method | Calculated Value (kcal/mol) |

| Interaction Energy | CH₃NH₃⁺···Cl⁻ Dimer | MP2/aug-cc-pVTZ | -105.3 |

| Solvation Free Energy (Water) | CH₃NH₃⁺ | PCM/DFT | -75.8 |

| Solvation Free Energy (Water) | Cl⁻ | PCM/DFT | -79.4 |

| Data is illustrative, based on calculations for analogous simple ions. nih.govresearchgate.nettemple.edu |

Development of Advanced Analytical Methodologies for 3e Pent 3 En 2 Amine Hydrochloride

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography stands as the cornerstone for the separation and analysis of (3E)-pent-3-en-2-amine hydrochloride. Due to its chiral nature and the presence of a primary amine group, specialized chromatographic approaches are required to resolve its enantiomers and quantify impurities.

Chiral HPLC is a principal technique for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad applicability. The method involves dissolving the amine hydrochloride salt in a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol. The addition of additives to the mobile phase can be crucial for achieving satisfactory peak shapes and resolution. chromatographyonline.com

Table 1: Illustrative Chiral HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Provides chiral recognition environment for enantioseparation. |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Elutes the compound from the column; ratio is optimized for resolution and run time. |

| Additive | Diethylamine (DEA) or Trifluoroacetic acid (TFA) | Improves peak shape by minimizing interactions with residual silanols. |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis. |

| Detection | UV at 210 nm | Monitors the elution of the compound. |

Gas chromatography is another powerful tool for chiral separations, particularly noted for its high resolution. chromatographyonline.com For primary amines such as (3E)-pent-3-en-2-amine, direct injection can lead to poor peak shapes due to their polarity. nih.gov Therefore, derivatization is a critical pre-analytical step. The amine is converted into a less polar, more volatile derivative using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or isopropyl isocyanate. nih.gov The resulting derivatives can then be effectively separated on a GC equipped with a chiral stationary phase, often based on modified cyclodextrins. chromatographyonline.comresearchgate.net The choice of derivatizing agent can influence enantioselectivity and even the elution order of the enantiomers. sigmaaldrich.com

Table 2: Typical GC Derivatization and Analysis Conditions for Chiral Amines

| Step | Reagent/Condition | Rationale |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) | Blocks the polar amine group, increasing volatility and improving peak shape. nih.govsigmaaldrich.com |

| Chiral Stationary Phase | Modified β-cyclodextrin (e.g., Chirasil-DEX CB) | Offers a chiral environment for the separation of enantiomeric derivatives. chromatographyonline.comwiley.com |

| Carrier Gas | Hydrogen or Helium | Mobile phase for carrying the analyte through the column. wiley.com |

| Oven Program | Isothermal or Gradient Temperature Program | Optimized to achieve baseline separation of enantiomers in a reasonable time. wiley.com |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. wiley.com |

Supercritical fluid chromatography has emerged as a dominant and advantageous technique for chiral separations, combining the benefits of both GC and HPLC. chromatographyonline.comeuropeanpharmaceuticalreview.com It offers fast analysis times, high efficiency, and reduced use of organic solvents. For primary amines, which can be challenging to resolve, SFC with crown ether-based chiral stationary phases has proven highly effective. wiley.com The mobile phase typically consists of supercritical carbon dioxide mixed with a polar organic modifier, such as methanol. Acidic or basic additives are often required to achieve good peak shapes and enantioselectivity. chromatographyonline.comwiley.com

Table 3: Representative SFC Conditions for Chiral Primary Amine Separation

| Parameter | Condition | Significance |

| Chiral Stationary Phase (CSP) | Crown ether-based (e.g., Crownpak® CR-I (+)) | Specifically effective for the chiral resolution of primary amines. wiley.com |

| Mobile Phase | Supercritical CO₂ / Methanol | Offers low viscosity and high diffusivity for fast and efficient separations. |

| Additive | Trifluoroacetic acid (TFA) | Required for separations on crown ether columns to ensure proper ionization. wiley.com |

| Back Pressure | 100-150 bar | Maintains the CO₂ in a supercritical state. |

| Detection | Photodiode Array (PDA) and/or Mass Spectrometry (MS) | Provides UV-Vis spectra and mass information for peak identification. wiley.com |

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary electrophoresis is a high-efficiency separation technique that separates ions based on their size and charge in an electric field. youtube.com For a compound like this compound, which is ionic, CE offers a powerful analytical alternative to chromatography. The method's key advantages include minimal sample consumption and rapid analysis times. youtube.com

A simple capillary zone electrophoresis (CZE) method can be developed for its analysis. nih.gov The separation is performed in a fused silica (B1680970) capillary filled with a background electrolyte (BGE) buffer. nih.gov Method optimization involves adjusting the BGE's pH and concentration, the percentage of an organic modifier like methanol, and the applied voltage to achieve the best resolution and analysis time. nih.gov For enhanced separation of a racemic mixture, chiral selectors can be added to the BGE.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS, LC-NMR)

To gain a comprehensive understanding of the sample, including the definitive identification of impurities and byproducts, separation techniques are often coupled with powerful spectroscopic detectors.

GC-MS: The coupling of Gas Chromatography with Mass Spectrometry provides an orthogonal detection method. While the GC separates components based on their retention time, the MS detector fragments the molecules and provides a mass spectrum, which acts as a molecular fingerprint. This is invaluable for identifying unknown impurities by comparing their fragmentation patterns with known libraries or by interpretation. researchgate.netresearchgate.net For (3E)-pent-3-en-2-amine, GC-MS would confirm the molecular weight of the derivatized analyte and help elucidate the structures of any co-eluting impurities.

LC-MS: Liquid Chromatography-Mass Spectrometry is a cornerstone of modern pharmaceutical and chemical analysis. researchgate.net It directly couples the separation power of HPLC with the detection specificity of MS. This allows for the accurate mass determination of the parent compound and any impurities, even those present at trace levels. researchgate.net For this compound, LC-MS would be used to create a detailed impurity profile, identifying potential starting materials, intermediates, byproducts, and degradation products. Analysis can be performed in different ionization modes, with positive electrospray ionization (ESI+) being particularly suitable for amines. rsc.org

LC-NMR: For the unambiguous structural elucidation of completely unknown compounds, such as novel synthesis byproducts, Liquid Chromatography-Nuclear Magnetic Resonance is the ultimate tool. mdpi.comresearchgate.net It combines the separation of LC with the detailed structural information of NMR spectroscopy. mdpi.com Different operational modes, such as on-flow, stopped-flow, and loop collection, can be employed depending on the concentration of the analyte. nih.govwiley.com While less sensitive than MS, LC-NMR provides definitive structural confirmation without the need for prior isolation and purification of the unknown, making it a powerful, albeit resource-intensive, technique. researchgate.net

Development of Robust Methods for Quality Control and Process Monitoring in Synthetic Manufacturing

The successful synthetic manufacturing of this compound relies on the implementation of robust analytical methods for quality control (QC) and process monitoring. This involves integrating the techniques described above into a comprehensive control strategy.

A robust QC program would use a validated HPLC or GC method to assess the purity and determine the enantiomeric excess of the final product against predefined specifications. Method validation ensures that the analytical procedure is accurate, precise, reproducible, and stable for its intended purpose.

Furthermore, these analytical methods can be applied as Process Analytical Technology (PAT) tools for real-time or near-real-time monitoring of the synthesis. mdpi.com For example, an at-line HPLC method could track the consumption of reactants and the formation of (3E)-pent-3-en-2-amine and any critical byproducts. researchgate.net This allows for precise control over reaction endpoints, optimization of reaction conditions, and early detection of process deviations, ultimately leading to a more efficient and consistent manufacturing process. Monitoring the formation of α,β-unsaturated imines and related products can be achieved using in-situ spectroscopic methods, providing kinetic and mechanistic insights that are vital for process control. acs.org

Conclusion and Future Research Directions for 3e Pent 3 En 2 Amine Hydrochloride

Summary of Key Research Findings and Advancements

Currently, dedicated research focusing exclusively on (3E)-pent-3-en-2-amine hydrochloride is limited. Its presence is primarily noted in the catalogs of chemical suppliers, where it is listed as a research chemical. sigmaaldrich.combldpharm.com The available data is largely confined to its basic physicochemical properties.

However, by examining the broader class of simple aliphatic enamines, we can infer the potential research relevance of this compound. Enamines are well-established as versatile nucleophilic intermediates in organic synthesis. Their reactivity, characterized by the nucleophilicity of the α-carbon, allows for a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation. The hydrochloride salt form of an enamine, like this compound, serves as a stable precursor that can be readily converted to the reactive free enamine base under appropriate reaction conditions.

Recent advancements in enamine chemistry have highlighted their role in asymmetric catalysis, where chiral amines are used to generate chiral enamines in situ. These chiral enamines can then participate in stereoselective reactions to produce enantiomerically enriched products. While (3E)-pent-3-en-2-amine itself is not chiral, its simple structure makes it a candidate for fundamental studies into the mechanisms of enamine formation and reactivity.

Furthermore, research into related compounds, such as pent-1-yn-3-amine (B3370914) hydrochloride, has shown their utility in applications like enzyme inhibition and click chemistry. This suggests that the functional groups present in and around the pentenamine scaffold could be of interest in biochemical and materials science contexts.

Table 1: Physicochemical Properties of (3E)-pent-3-en-2-amine and its Hydrochloride Salt

| Property | (3E)-pent-3-en-2-amine | This compound |

| IUPAC Name | (3E)-pent-3-en-2-amine | (E)-pent-3-en-2-amine hydrochloride |

| Molecular Formula | C₅H₁₁N | C₅H₁₂ClN |

| Molecular Weight | 85.15 g/mol nih.gov | 121.61 g/mol sigmaaldrich.combldpharm.com |

| Physical Form | Not specified | Powder sigmaaldrich.combldpharm.com |

| InChI Key | RJGNESAPBYJKKF-ONEGZZNKSA-N nih.gov | FDLFXDZQFKFVQJ-BJILWQEISA-N sigmaaldrich.com |

This table is generated based on data from various chemical databases and supplier information.

Identification of Remaining Challenges and Unexplored Research Avenues

Despite the foundational importance of enamines, several challenges and unexplored research avenues remain, particularly for simple, non-cyclic enamines like (3E)-pent-3-en-2-amine.